molecular formula C38H46N4O7S2 B10849911 (R)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-((2S,3S)-2-hydroxy-3-((R)-2-(2-(2-methoxyphenyl)acetamido)-3-(methylthio)propanamido)-4-phenylbutanoyl)-5,5-dimethylthiazolidine-4-carboxamide

(R)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-((2S,3S)-2-hydroxy-3-((R)-2-(2-(2-methoxyphenyl)acetamido)-3-(methylthio)propanamido)-4-phenylbutanoyl)-5,5-dimethylthiazolidine-4-carboxamide

Cat. No.: B10849911
M. Wt: 734.9 g/mol
InChI Key: IJOKPTZPLSVFMX-CPPBRJAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KNI-10314 is a small molecular compound known for its potential therapeutic applications. It has been studied for its interactions with various biological targets, particularly in the context of disease treatment .

Chemical Reactions Analysis

Types of Reactions: KNI-10314 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Scientific Research Applications

KNI-10314 has been explored for various scientific research applications, including:

    Chemistry: Studied for its chemical properties and potential as a building block for more complex molecules.

    Biology: Investigated for its interactions with biological targets and potential therapeutic effects.

    Medicine: Explored for its potential use in treating diseases, particularly those involving specific molecular targets.

    Industry: Potential applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of KNI-10314 involves its interaction with specific molecular targets, leading to the modulation of biological pathways.

Properties

Molecular Formula

C38H46N4O7S2

Molecular Weight

734.9 g/mol

IUPAC Name

(4R)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(2S,3S)-2-hydroxy-3-[[(2R)-2-[[2-(2-methoxyphenyl)acetyl]amino]-3-methylsulfanylpropanoyl]amino]-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C38H46N4O7S2/c1-38(2)34(36(47)41-32-26-16-10-8-14-24(26)19-29(32)43)42(22-51-38)37(48)33(45)27(18-23-12-6-5-7-13-23)40-35(46)28(21-50-4)39-31(44)20-25-15-9-11-17-30(25)49-3/h5-17,27-29,32-34,43,45H,18-22H2,1-4H3,(H,39,44)(H,40,46)(H,41,47)/t27-,28-,29+,32-,33-,34+/m0/s1

InChI Key

IJOKPTZPLSVFMX-CPPBRJAYSA-N

Isomeric SMILES

CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CSC)NC(=O)CC3=CC=CC=C3OC)O)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)C

Canonical SMILES

CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)CC3=CC=CC=C3OC)O)C(=O)NC4C(CC5=CC=CC=C45)O)C

Origin of Product

United States

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